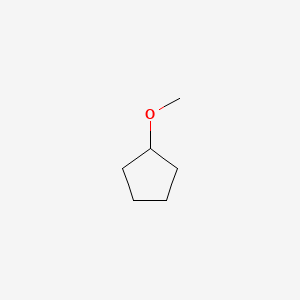

Cyclopentyl methyl ether

Descripción general

Descripción

Cyclopentyl methyl ether, also known as methoxycyclopentane, is a hydrophobic ether solvent. It is characterized by a high boiling point of 106°C and a low melting point of -140°C. This compound is known for its low formation of peroxides, relative stability under acidic and basic conditions, and the formation of azeotropes with water. These properties make this compound an attractive alternative to other ethereal solvents such as tetrahydrofuran, 2-methyltetrahydrofuran, dioxane, and 1,2-dimethoxyethane .

Métodos De Preparación

Cyclopentyl methyl ether can be synthesized through two main methods:

Methylation of Cyclopentanol: This method involves the methylation of cyclopentanol using methanol.

Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products. Cyclopentene and methanol are subjected to an etherification reaction through a strong acid cation exchange resin fixed bed. .

Análisis De Reacciones Químicas

Cyclopentyl methyl ether undergoes various types of reactions, including:

Nucleophilic Substitution: Reactions involving alkali agents such as alcohols and amines.

Lewis Acid-Mediated Reactions: Examples include the Beckmann reaction and Friedel-Crafts reaction.

Reactions with Organometallic Reagents: Such as the Claisen condensation, formation of enolates, and Grignard reaction.

Reduction and Oxidation: this compound can participate in reduction and oxidation reactions.

Reactions with Transition Metal Catalysts: These include various catalytic processes.

Azeotropical Removal of Water: Reactions such as acetalization .

Aplicaciones Científicas De Investigación

Properties of Cyclopentyl Methyl Ether

CPME is characterized by several advantageous properties:

- Low Toxicity : CPME exhibits low acute toxicity and negative mutagenicity, making it a safer choice for laboratory and industrial use .

- Hydrophobic Nature : Its hydrophobicity allows for easy separation from aqueous solutions, reducing environmental impact .

- Wide Liquid Range : CPME remains stable across a broad temperature range, which facilitates various chemical reactions .

- Low Heat of Vaporization : This property contributes to energy savings during distillation processes .

- Chemical Stability : CPME is stable under acidic and basic conditions, which broadens its applicability in diverse chemical environments .

Green Solvent in Organic Synthesis

CPME has been recognized as an eco-friendly solvent in organic chemistry. It has been successfully utilized in various reactions, including:

- Catalytic Reactions : CPME has shown efficacy in catalytic processes, enhancing yields and selectivity compared to conventional solvents. For example, it was used in a study where the reaction medium was switched from toluene to CPME, resulting in a yield increase from 34% to 81% .

- Polymerization Processes : In reversible-addition fragmentation chain transfer polymerization and nitroxide-mediated polymerization, CPME served as an environmentally friendly alternative to more toxic solvents. The polymerization kinetics indicated that CPME provided comparable performance to traditional solvents while allowing for higher final conversions .

Biotechnology Applications

CPME's properties make it suitable for biotransformations and as a solvent or cosolvent in biotechnological processes. It can facilitate reactions that require mild conditions and can be employed in biorefineries for extracting valuable compounds from biomass .

Grignard Reactions

A systematic study demonstrated the effectiveness of CPME as a solvent for Grignard reactions. The use of CPME allowed for efficient reactions with improved yields while minimizing side reactions typically associated with other solvents .

Case Studies

Mecanismo De Acción

Cyclopentyl methyl ether acts primarily as a solvent. Its hydrophobicity, chemical stability towards a wide range of conditions, and exceptional stability towards the abstraction of hydrogen atoms enable its successful employment in various synthetic applications. The compound’s low toxicity and high boiling point further enhance its utility in organic synthesis .

Comparación Con Compuestos Similares

Cyclopentyl methyl ether is compared with other ethereal solvents such as:

- Tetrahydrofuran (THF)

- 2-Methyltetrahydrofuran (2-MeTHF)

- Dioxane

- 1,2-Dimethoxyethane (DME)

- Tert-Butyl Methyl Ether (MTBE)

- Tert-Amyl Methyl Ether (TAME)

This compound stands out due to its higher resistance to peroxide formation, relative stability under acidic and basic conditions, and its ability to form azeotropes with water. These properties make it a safer and more environmentally friendly alternative to the aforementioned solvents .

Actividad Biológica

Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, is an ether compound that has garnered attention in the fields of organic chemistry and toxicology due to its unique properties and applications. This article explores the biological activity of CPME, focusing on its toxicity, utility as a solvent in chemical reactions, and its role in various extraction processes.

CPME is characterized by a high boiling point of 106 °C and a low tendency to form peroxides, making it a safer alternative to traditional solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). Its stability under various conditions allows it to be used effectively in organic synthesis, particularly in polymerization reactions and extraction processes.

Applications include:

- Solvent for organic synthesis: CPME is used in reactions involving alkali agents and Lewis acids, facilitating nucleophilic substitutions and other transformations.

- Extraction processes: It has been employed in solvent extraction studies for environmental remediation, particularly in removing pesticides from contaminated soils .

- Polymerization: CPME serves as a solvent for reversible-addition fragmentation chain transfer (RAFT) and nitroxide-mediated polymerizations (NMP), demonstrating comparable efficiency to more hazardous solvents .

Acute Toxicity Studies

The toxicological assessment of CPME indicates that it has low acute toxicity. Key findings from various studies include:

- Oral Toxicity: The calculated Permitted Daily Exposure (PDE) value for CPME is 1.5 mg/day based on a 28-day oral toxicity test. This positions CPME as a class 2 equivalent solvent according to ICH guidelines .

- Dermal Toxicity: Acute dermal toxicity studies revealed an LD50 greater than 2000 mg/kg, indicating minimal risk through skin exposure .

- Inhalation Toxicity: The LC50 for inhalation was estimated to be greater than 21.5 mg/L, with no significant adverse effects observed during testing .

Mutagenicity and Sensitization

CPME has been shown to have negative results for mutagenicity and skin sensitization in various assays, including the Local Lymph Node Assay. This suggests that CPME does not pose significant genetic risks or cause allergic reactions upon dermal exposure .

Comparative Studies

Recent research has compared the effectiveness of CPME with other solvents in specific applications:

- A study on the extraction of gold (Au(III)) demonstrated that CPME outperformed traditional extractants like dibutyl carbitol (DBC) and methyl isobutyl ketone (MIBK), showcasing its potential for metal recovery processes .

- In the context of polymerization, CPME was found to facilitate higher conversion rates and better control over molecular weight compared to conventional solvents, reinforcing its role as a green alternative in chemical processes .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Toxicity Assessment | Low acute toxicity; PDE = 1.5 mg/day; LD50 > 2000 mg/kg dermally; LC50 > 21.5 mg/L inhaled. |

| Mutagenicity | Negative results in mutagenicity tests; no skin sensitization observed. |

| Solvent Efficacy | Effective solvent for RAFT and NMP; superior extraction capabilities compared to DBC and MIBK. |

Case Studies

Case Study 1: Environmental Remediation

A bench-scale study utilized CPME for the extraction of pesticides from contaminated soil at a Superfund site. The results indicated over 99% reduction in pesticide levels, demonstrating CPME's effectiveness as an environmentally friendly extraction solvent .

Case Study 2: Polymerization Efficiency

In polymerization experiments involving vinyl chloride and styrene, CPME facilitated successful RAFT polymerizations with high final conversions and controlled molecular weights, proving its utility as a sustainable solvent alternative .

Propiedades

IUPAC Name |

methoxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTCDJAMAYNROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074958 | |

| Record name | Cyclopentane, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-37-9 | |

| Record name | Cyclopentyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentane, methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4067E5GBKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.